4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid
Description
4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid is a synthetic α,β-unsaturated carbonyl compound characterized by a difluoromethylsulfanyl (–SCF₂H) substituent on the anilino ring. This article compares its hypothesized attributes with documented analogs, emphasizing substituent effects, synthesis, physicochemical properties, and biological activity.
Properties
IUPAC Name |
4-[4-(difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3S/c12-11(13)18-8-3-1-7(2-4-8)14-9(15)5-6-10(16)17/h1-6,11H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTWYFFPMVLPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethylsulfanyl Intermediate: This step involves the introduction of the difluoromethylsulfanyl group to an aniline derivative. The reaction conditions often include the use of a difluoromethylating agent and a suitable base.
Coupling with a But-2-enoic Acid Derivative: The intermediate is then coupled with a but-2-enoic acid derivative under conditions that facilitate the formation of the final product. This step may involve the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to maximize yield and minimize by-products. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the difluoromethylsulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s key distinction lies in its difluoromethylsulfanyl group, which differs from analogs bearing methyl, methoxy, nitro, or halide substituents. Substituents influence electronic, steric, and hydrophobic properties:
Notes:
- Fluorinated groups are known to resist oxidative degradation, which could enhance the compound’s half-life in biological systems .
Physicochemical Properties
Solubility and Stability:
- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid: Insoluble in water; optimal titration in isopropyl alcohol:acetone (4:3) .
- 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid: Stable under non-aqueous conditions; dissociation constant (pKa) 2.81 ± 0.25 .
The target compound’s –SCF₂H group may reduce water solubility further but improve solubility in organic solvents like acetone or THF.
Spectral Data:
- IR : Analogs show peaks at ~1708 cm⁻¹ (C=O), ~3318 cm⁻¹ (CONH), and ~780 cm⁻¹ (C₆H₄) . The –SCF₂H group would introduce distinct S–C and C–F stretches (~700–600 cm⁻¹).
- NMR : Methyl analogs exhibit aromatic protons at δ 7.2–7.8 ppm; difluoromethylsulfanyl may show splitting patterns due to fluorine coupling .
Biological Activity
The compound 4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid is a notable member of the oxobutanoic acid derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
This compound's chemical formula is . Its structure features a difluoromethylsulfanyl group attached to an aniline moiety, which is crucial for its biological interactions. The presence of the oxobutenoic acid core contributes to its reactivity and potential biological effects.
Antimicrobial Activity
Research indicates that derivatives of oxobutanoic acids exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of oxobutanoic acid derivatives has been documented in several studies. For example, compounds with similar structures have been shown to reduce pro-inflammatory cytokine production in vitro and in vivo. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, it may act as an inhibitor of certain enzymes involved in inflammatory processes or as a modulator of signaling pathways related to cell proliferation and survival.
Study 1: Antimicrobial Evaluation
In a recent study, researchers synthesized several oxobutanoic acid derivatives and tested their antimicrobial efficacy against common pathogens. The results demonstrated that compounds structurally similar to this compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 20 | E. coli |
| Compound B | 25 | S. aureus |
| Target Compound | 22 | E. coli |
Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory effects of this compound using a murine model of inflammation. The findings revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, key markers of inflammation.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 80 | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
